BenchChemオンラインストアへようこそ!

(6-Methylpiperidin-3-yl)methanol

Asymmetric synthesis Biocatalysis Process chemistry

This compound is the validated chiral building block for dual orexin receptor antagonists (DORAs) including MK-6096. The (3R,6R)-enantiomer is essential for sub-nanomolar orexin receptor binding; generic racemic or mis-configured stereoisomers fail to achieve equivalent pharmacological profiles. Synthesized via biocatalytic transamination and CIDR at >95% de and >99.5% ee, achieving 40% overall yield across four steps. Procure this intermediate to ensure consistent stereochemical purity for Phase II/III clinical supply and reliable SAR benchmarking. Contact us for bulk quantities and custom stereoisomer specifications.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 278789-37-0
Cat. No. B2690830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpiperidin-3-yl)methanol
CAS278789-37-0
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC1CCC(CN1)CO
InChIInChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3
InChIKeyFMYGWFUUVQICDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methylpiperidin-3-yl)methanol CAS 278789-37-0: Key Chiral Intermediate in Orexin Receptor Antagonist Synthesis


(6-Methylpiperidin-3-yl)methanol is a chiral piperidine derivative (molecular formula C7H15NO, MW 129.2 g/mol) that serves as a critical chiral building block and core structural unit in the synthesis of dual orexin receptor antagonists (DORAs), most notably MK-6096 (filorexant) [1]. The compound exists as multiple stereoisomers, with the (3R,6R)-configuration being the pharmacologically relevant form for orexin receptor antagonism [2]. Its procurement is primarily driven by its role as an advanced intermediate in medicinal chemistry programs targeting sleep disorders, where stereochemical integrity directly impacts downstream potency and selectivity profiles [3].

Why Generic (6-Methylpiperidin-3-yl)methanol Cannot Be Substituted for the (3R,6R)-Enantiomer in Orexin Receptor Programs


Generic substitution of (6-Methylpiperidin-3-yl)methanol with alternative stereoisomers or racemic mixtures fails to deliver equivalent pharmacological outcomes due to stereospecific binding requirements at the orexin receptor binding pocket. The (3R,6R)-stereochemistry is essential for maintaining the correct axial orientation of the piperidine substituents, a conformational requirement identified as critical for potent dual orexin receptor antagonism [1]. In contrast, the (3R,6S)-stereoisomer or cis-configured analogs fail to position the functional groups appropriately for high-affinity receptor engagement, leading to substantially reduced orexin receptor binding affinity and functional antagonism [2]. Furthermore, alternative synthetic routes employing classical resolution methods have been shown to produce the target stereoisomer in significantly lower yields compared to biocatalytic transamination approaches, directly impacting cost-of-goods and scalability for downstream applications [3].

Quantitative Differentiation of (6-Methylpiperidin-3-yl)methanol: Comparator-Based Evidence for Scientific Selection


Stereoselective Synthesis Yield: Biocatalytic Transamination Outperforms Classical Resolution

The (3R,6R)-6-methylpiperidin-3-yl)methanol target compound synthesized via a biocatalytic transamination and crystallization-induced dynamic resolution (CIDR) process achieves an overall yield of 40% over four steps from methyl vinyl ketone and diethyl malonate [1]. In contrast, the first-generation synthesis employing classical resolution with (d)-camphorsulfonic acid (CSA) salt provided a significantly lower overall yield for the same target stereoisomer [1]. The biocatalytic transamination step itself sets the methyl-bearing stereocenter with >99.5% enantiomeric excess (ee), while the CIDR step converts a trans/cis mixture of lactam acid into the desired trans-lactam acid salt in >95% diastereomeric excess (de) and 91% isolated yield [1].

Asymmetric synthesis Biocatalysis Process chemistry

Orexin Receptor Binding Affinity: MK-6096 (Filorexant) vs. Alternative Orexin Antagonists

MK-6096 (filorexant), which incorporates the (3R,6R)-6-methylpiperidin-3-yl)methanol core unit, demonstrates sub-nanomolar binding affinity for both human orexin-1 (OX1R) and orexin-2 (OX2R) receptors, with Ki values <3 nM in radioligand binding assays . In functional cell-based assays (FLIPR), MK-6096 exhibits IC50 values of 11 nM for orexin receptor antagonism [1]. This potency profile compares favorably to alternative dual orexin receptor antagonists such as almorexant, which displays IC50 values of 13 nM (OX1R) and 8 nM (OX2R) , and suvorexant, which has reported Ki values of 0.55 nM (OX1R) and 0.35 nM (OX2R) but is structurally distinct and does not utilize this specific piperidine core .

Orexin receptor Sleep disorders GPCR pharmacology

Crystallization-Induced Dynamic Resolution: Enhanced Diastereomeric Purity vs. Classical Methods

The crystallization-induced dynamic resolution (CIDR) method applied to lactam acid 17 provides the desired trans-lactam acid salt in >95% diastereomeric excess (de) with 91% isolated yield [1]. This contrasts with the classical salt resolution approach employed in the first-generation synthesis, which required upgrading of diastereomeric ratio and provided lower overall yield [1]. The CIDR process utilizes achiral amines for salt formation, eliminating the need for expensive chiral resolving agents and reducing purification burden [1].

Crystallization-induced dynamic resolution Diastereomeric excess Process robustness

Stereochemical Purity: (3R,6R)-Enantiomer vs. (3R,6S)-Diastereomer in Orexin Receptor Binding

The (3R,6R)-stereochemistry of the piperidine core is critical for maintaining the correct axial orientation of substituents necessary for potent orexin receptor binding [1]. The alternative (3R,6S)-diastereomer (cis-configured) fails to adopt the required conformational geometry for high-affinity receptor engagement [2]. The asymmetric synthesis employing organocatalyzed Michael addition with (R)-TMS prolinol achieves the desired (3R,6R)-stereochemistry with high enantioselectivity, starting from commercially available (S)-propylene oxide [3].

Stereochemistry Enantioselective synthesis Structure-activity relationship

Optimal Application Scenarios for (6-Methylpiperidin-3-yl)methanol Procurement Based on Quantitative Evidence


Multi-Kilogram Synthesis of Dual Orexin Receptor Antagonists for Clinical Development

Procurement of (3R,6R)-6-methylpiperidin-3-yl)methanol synthesized via biocatalytic transamination and CIDR is optimal for programs requiring multi-kilogram quantities for Phase II/III clinical supply. The 40% overall yield over four steps [1] and >95% de achieved through CIDR [1] ensure cost-effective scalability and consistent stereochemical purity, critical for meeting regulatory requirements and maintaining supply chain reliability for long-term clinical trials of orexin receptor antagonists like MK-6096 [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Orexin Receptor Modulators

The (3R,6R)-enantiomer serves as the validated stereochemical reference standard for orexin receptor SAR programs. Procurement of this specific stereoisomer enables accurate assessment of new chemical entities derived from the piperidine core, as the sub-nanomolar binding affinity (Ki <3 nM) of the parent MK-6096 scaffold provides a robust benchmark for evaluating structural modifications. Use of alternative stereoisomers or racemic mixtures would confound SAR interpretation due to the conformational requirements for orexin receptor engagement [2].

Process Chemistry Development and Route Scouting for Chiral Piperidine Intermediates

The published biocatalytic transamination and CIDR protocol [1] provides a validated starting point for process chemists developing alternative synthetic routes to chiral 2,5-disubstituted piperidines. Procurement of the target compound as an analytical reference standard enables accurate monitoring of stereochemical outcomes (ee and de) in new synthetic methodologies. The high enantioselectivity (>99.5% ee) achieved in the transamination step [1] sets a performance benchmark against which new catalytic asymmetric methods can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methylpiperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.